molecular formula C20H17ClO5 B14976930 3-{7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid

3-{7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid

Cat. No.: B14976930
M. Wt: 372.8 g/mol
InChI Key: NUSVUTFCQWFVSL-UHFFFAOYSA-N
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Description

3-{7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid is a synthetic organic compound belonging to the class of coumarins and derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 7-hydroxy-4-methylcoumarin and 4-chlorobenzyl bromide.

    Etherification: The 7-hydroxy-4-methylcoumarin is reacted with 4-chlorobenzyl bromide in the presence of a base such as potassium carbonate to form 7-[(4-chlorobenzyl)oxy]-4-methylcoumarin.

    Propanoic Acid Addition: The resulting compound is then subjected to a reaction with 3-bromopropanoic acid under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the coumarin ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted derivatives at the chlorobenzyl position.

Scientific Research Applications

3-{7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 3-{7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde
  • 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one
  • 4-[(3-chlorobenzyl)oxy]benzoic acid

Uniqueness

3-{7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanoic acid moiety enhances its solubility and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H17ClO5

Molecular Weight

372.8 g/mol

IUPAC Name

3-[7-[(4-chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid

InChI

InChI=1S/C20H17ClO5/c1-12-16-7-6-15(25-11-13-2-4-14(21)5-3-13)10-18(16)26-20(24)17(12)8-9-19(22)23/h2-7,10H,8-9,11H2,1H3,(H,22,23)

InChI Key

NUSVUTFCQWFVSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)Cl)CCC(=O)O

Origin of Product

United States

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